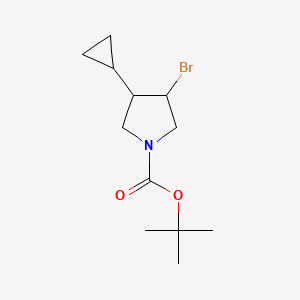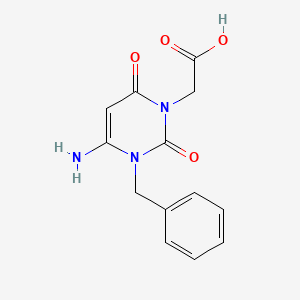
Tert-butyl3-bromo-4-cyclopropylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a bromine atom, and a cyclopropyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages in terms of reaction control and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield new amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and cyclopropyl group can participate in various chemical reactions, while the tert-butyl ester group can influence the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate: Similar compounds include other tert-butyl esters and brominated pyrrolidine derivatives.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, such as cyclopropylamines and cyclopropyl ketones, share some structural similarities.
Uniqueness
Tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the tert-butyl ester group, bromine atom, and cyclopropyl group makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H20BrNO2 |
|---|---|
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14/h8-10H,4-7H2,1-3H3 |
Clé InChI |
DDAIMGIYTDPVSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)Br)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)
![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)





![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)


![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)


